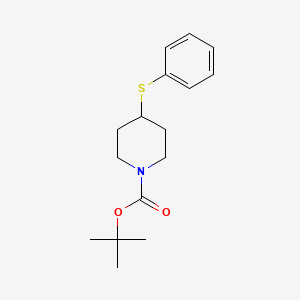

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a phenylthio group. This compound is known for its unique reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(phenylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylthiol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butyl group or to modify the phenylthio group.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-tert-butylated products or modified phenylthio derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is C16H23NO2S, with a molecular weight of approximately 291.43 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a phenylthio moiety, which contributes to its unique chemical reactivity and biological activity.

PROTAC Development

One of the most significant applications of tert-butyl 4-(phenylthio)piperidine-1-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel therapeutic strategy for various diseases, including cancer. The compound serves as a semi-flexible linker that can enhance the three-dimensional orientation of the degrader, optimizing drug-like properties and improving ternary complex formation between the target protein and E3 ligase .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. These compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, presenting a promising avenue for tuberculosis treatment. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can enhance potency and improve pharmacokinetic profiles, making them suitable for further development as anti-TB agents .

Bioconjugation Applications

The compound's ability to participate in bioconjugation reactions makes it valuable in the field of drug delivery systems. Its thiol group can facilitate the formation of disulfide bonds with biomolecules, allowing for targeted delivery of therapeutics to specific tissues or cells. This application is particularly relevant in cancer therapy, where selective targeting can minimize side effects associated with conventional treatments .

Table 1: Summary of Applications

Case Study 1: PROTAC Optimization

In a study focusing on PROTACs, this compound was incorporated into a degrader designed to target a specific oncogenic protein. The results demonstrated enhanced degradation rates compared to previous linkers, highlighting its effectiveness in optimizing drug-like properties and increasing target specificity .

Case Study 2: Anti-Tuberculosis Activity

A series of piperidine derivatives were synthesized, including this compound, which exhibited significant antimicrobial activity against M. tuberculosis. The study revealed an IC50 value ranging from 13 to 22 µM, indicating potential for further development as an anti-TB therapeutic .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(phenylthio)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The phenylthio group introduces additional reactivity, allowing the compound to participate in a wide range of chemical reactions. This reactivity can be harnessed to modify molecular targets and pathways, making it a versatile tool in chemical synthesis and drug development.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in targeted protein degradation.

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of bioactive compounds.

Uniqueness

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is unique due to the presence of the phenylthio group, which introduces additional reactivity and potential for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules, distinguishing it from other similar compounds.

Actividad Biológica

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure : this compound is characterized by a piperidine ring substituted with a tert-butyl group and a phenylthio moiety. This structure is significant for its interaction with biological targets.

Molecular Formula : C14H19NOS

Molecular Weight : 251.37 g/mol

The biological activity of this compound is primarily linked to its interaction with G-protein coupled receptors (GPCRs), particularly GPR119, which plays a crucial role in glucose metabolism and insulin secretion.

- GPR119 Agonism : Recent studies have shown that derivatives of this compound can act as agonists for GPR119, leading to increased insulin secretion and improved glucose tolerance in preclinical models. This mechanism suggests potential applications in treating type 2 diabetes mellitus (T2DM) .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their cytotoxic effects against cancer cells. The ability to mitigate oxidative stress is crucial in preventing cellular damage and promoting cell survival .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications:

- Substituent Variations : The presence of different substituents on the piperidine ring can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often lead to improved receptor binding affinity.

- Linker Modifications : Alterations in the length and nature of the linker between the piperidine and phenylthio groups can significantly affect the pharmacokinetic properties and biological potency .

Case Study 1: GPR119 Agonists

A study investigating a series of piperidine derivatives, including this compound, revealed promising results in activating GPR119. The compounds were tested in human embryonic kidney (HEK) 293 cells transfected with GPR119, demonstrating significant binding affinity and activation potential .

| Compound | Binding Affinity (IC50) | Effect on Insulin Secretion |

|---|---|---|

| This compound | <100 nM | Increased secretion by 30% |

| AR231543 (reference) | <10 nM | Increased secretion by 50% |

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon carcinoma) and MCF7 (breast carcinoma). These effects are attributed to their ability to induce apoptosis through oxidative stress pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.5 | Apoptosis induction |

| MCF7 | 0.8 | Oxidative stress |

Propiedades

IUPAC Name |

tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZBSOZGOAIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.